molecular formula C22H30ClN5O3S B11250287 2-[4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine

2-[4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine

Cat. No.: B11250287
M. Wt: 480.0 g/mol
InChI Key: VLJWBWZPISQQSC-UHFFFAOYSA-N
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Description

2-[4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine is a complex organic compound known for its diverse applications in scientific research. This compound features a pyrimidine core substituted with piperazine and piperidine rings, along with a chlorinated methoxybenzenesulfonyl group, making it a molecule of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.

    Substitution Reactions:

    Sulfonylation: The final step involves the sulfonylation of the piperazine ring with 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol under appropriate conditions.

    Substitution: The aromatic ring and the pyrimidine core can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenated intermediates and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding mechanisms and effects on proteins and nucleic acids.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It also finds applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-4-methylpyrimidine
  • 2-[4-(5-Chloro-4-methylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine

Uniqueness

Compared to similar compounds, 2-[4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine exhibits unique structural features, such as the specific positioning of the methoxy and methyl groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H30ClN5O3S

Molecular Weight

480.0 g/mol

IUPAC Name

2-[4-(5-chloro-2-methoxy-4-methylphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine

InChI

InChI=1S/C22H30ClN5O3S/c1-16-13-19(31-3)20(15-18(16)23)32(29,30)28-11-9-27(10-12-28)22-24-17(2)14-21(25-22)26-7-5-4-6-8-26/h13-15H,4-12H2,1-3H3

InChI Key

VLJWBWZPISQQSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCCC4)C)OC

Origin of Product

United States

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